(1R,9aR)-1-(chloromethyl)octahydro-1H-quinolizine hydrochloride
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Overview
Description
(1R,9aR)-1-(Chloromethyl)octahydro-1H-quinolizine hydrochloride: is a chemical compound with the molecular formula C10H18ClN
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Chloromethylation of Octahydro-1H-quinolizine: This involves the reaction of octahydro-1H-quinolizine with chloromethyl methyl ether in the presence of a strong acid catalyst, such as hydrochloric acid.
Reductive Amination: This method involves the reaction of a suitable aldehyde or ketone with an amine, followed by reduction to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
(1R,9aR)-1-(Chloromethyl)octahydro-1H-quinolizine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolizine derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as hydroxide (OH-) and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Quinolizine derivatives.
Reduction: Corresponding amines.
Substitution Reactions: Various substituted quinolizines.
Scientific Research Applications
(1R,9aR)-1-(Chloromethyl)octahydro-1H-quinolizine hydrochloride: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It has shown promise in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,9aR)-1-(Chloromethyl)octahydro-1H-quinolizine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
(1R,9aR)-1-(Chloromethyl)octahydro-1H-quinolizine hydrochloride: can be compared with other similar compounds, such as:
Quinolizidine: A closely related compound with similar structural features.
Chloromethyl quinolizinium: Another derivative with a similar chloromethyl group.
Uniqueness: The uniqueness of This compound lies in its specific stereochemistry and the presence of the chloromethyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(1R,9aR)-1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8H2;1H/t9-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEVYKPWGOEQPR-BAUSSPIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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